2-propoxy-N-(7H-purin-6-yl)acetamide
Description
2-Propoxy-N-(7H-purin-6-yl)acetamide is a purine-derived acetamide compound with the molecular formula C₁₀H₁₃N₅O₂ . Its structure consists of a purine core (7H-purin-6-yl) linked via an acetamide group to a propoxy chain.
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24g/mol |
IUPAC Name |
2-propoxy-N-(7H-purin-6-yl)acetamide |
InChI |
InChI=1S/C10H13N5O2/c1-2-3-17-4-7(16)15-10-8-9(12-5-11-8)13-6-14-10/h5-6H,2-4H2,1H3,(H2,11,12,13,14,15,16) |
InChI Key |
DYUQZIXDVBTFMU-UHFFFAOYSA-N |
SMILES |
CCCOCC(=O)NC1=NC=NC2=C1NC=N2 |
Canonical SMILES |
CCCOCC(=O)NC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structural analogs of 2-propoxy-N-(7H-purin-6-yl)acetamide, highlighting differences in substituents, molecular weights, and applications:
Critical Analysis of Substituent Effects
- Propoxy vs. Acetyl Groups : The propoxy chain in 2-propoxy-N-(7H-purin-6-yl)acetamide introduces hydrophobicity and bulkiness compared to the acetyl group in N2-acetylguanine. This may enhance membrane permeability but reduce solubility .
- Chloro-Substituted Purines : The chloro analog (C₇H₆ClN₅O) demonstrates how halogens improve metabolic stability and binding affinity to purine-dependent enzymes, though at the cost of increased toxicity risks .
- Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide exhibit divergent scaffolds, prioritizing heterocyclic benzothiazole cores over purine systems. These are often explored for antimicrobial or anticancer activity .
Stability and Reactivity Considerations
- 2-Propoxy-N-(7H-Purin-6-yl)Acetamide: Limited stability data are available, but its acetamide group is generally susceptible to hydrolysis under acidic or basic conditions, similar to other acetamides .
- N2-Acetylguanine : Stable at -20°C for long-term storage but degrades in aqueous solutions at room temperature within weeks .
- N-(6-Chloro-7H-purin-2-yl)acetamide: Requires storage at 2–8°C, indicating higher sensitivity to thermal degradation compared to non-halogenated analogs .
Research and Application Trends
- Drug Development: 2-Propoxy-N-(7H-purin-6-yl)acetamide’s structure aligns with adenosine analogs, making it a candidate for targeting adenosine receptors or purine metabolism pathways .
- Synthetic Utility : Its propoxy chain offers flexibility for further derivatization, such as coupling with prodrug moieties or fluorescent tags for imaging studies .
- Comparative Limitations: Unlike benzothiazole or quinoline-based analogs, purine acetamides may face challenges in achieving selectivity due to the ubiquity of purine-binding proteins in biological systems .
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